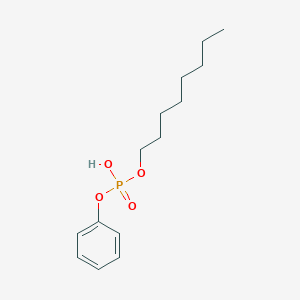

Octyl phenyl hydrogen phosphate

Description

Octyl phenyl hydrogen phosphate (CAS 26762-90-3), also known as octylphenol dihydrogen phosphate, is an organophosphate compound with the molecular formula C₁₄H₂₃O₄P . Structurally, it consists of a phosphate group bonded to one octyl-substituted phenyl group and two hydroxyl groups. This compound is primarily utilized in industrial applications, including as a surfactant, corrosion inhibitor, and extractant in hydrometallurgical processes for metal recovery . Its amphiphilic nature—due to the hydrophobic octylphenyl chain and hydrophilic phosphate group—makes it effective in phase-transfer reactions and solvent extraction systems .

Properties

CAS No. |

10581-14-3 |

|---|---|

Molecular Formula |

C14H23O4P |

Molecular Weight |

286.3 g/mol |

IUPAC Name |

octyl phenyl hydrogen phosphate |

InChI |

InChI=1S/C14H23O4P/c1-2-3-4-5-6-10-13-17-19(15,16)18-14-11-8-7-9-12-14/h7-9,11-12H,2-6,10,13H2,1H3,(H,15,16) |

InChI Key |

SDWUQIDETLBAIU-UHFFFAOYSA-N |

SMILES |

CCCCCCCCOP(=O)(O)OC1=CC=CC=C1 |

Canonical SMILES |

CCCCCCCCOP(=O)(O)OC1=CC=CC=C1 |

Other CAS No. |

10581-14-3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Hydrophobicity : The presence of aromatic phenyl groups (e.g., in diphenyl octyl phosphate) enhances hydrophobicity compared to aliphatic chains in octyl dihydrogen phosphate .

- Branching vs. Linearity : Branched chains (e.g., tris(2-ethylhexyl) phosphate) improve thermal stability but reduce biodegradability compared to linear analogs .

Functional and Application Differences

Solvent Extraction Efficiency

- This compound demonstrates superior selectivity for actinides (e.g., uranium) in nitric acid media due to its synergistic interactions with carbamoylmethylphosphine oxides .

- In contrast, diphenyl octyl phosphate is more commonly employed as a plasticizer in polymers, leveraging its high compatibility with PVC and flame-retardant properties .

- Tris(2-ethylhexyl) phosphate, a non-phenolic analog, is less effective in metal extraction but widely used as a hydraulic fluid additive .

Chemical Properties and Stability

| Property | This compound | Diphenyl Octyl Phosphate | Tris(2-ethylhexyl) Phosphate |

|---|---|---|---|

| Water Solubility (mg/L) | 12.5 (25°C) | 8.2 (25°C) | 3.1 (25°C) |

| Boiling Point (°C) | 320 (decomposes) | 290 | 385 |

| Hydrolytic Stability | Moderate (pH-sensitive) | High | Low |

Notes:

Preparation Methods

Reaction Mechanism and Reagents

Commercial octylphenyl phosphoric acid ester mixtures (typically a 1:1 molar ratio of mono- and di-esters) are dissolved in an aliphatic alcohol solvent, such as ethanol or methanol. The addition of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) neutralizes the acidic hydrogen of the phosphate groups, forming sodium or lithium salts. The mono-octylphenyl phosphate salt exhibits low solubility in alcohol-water mixtures, precipitating as a solid phase, while the di-ester salt remains dissolved.

Key reagents :

-

Octylphenyl phosphoric acid ester mixture (commercially available, e.g., Mobil Chemical Company)

-

Alkali metal hydroxides : NaOH or LiOH

-

Solvents : Ethanol (97% v/v), methanol, or water

Stepwise Procedure

-

Dissolution : 50 g of the ester mixture is dissolved in 500 mL of absolute ethanol at room temperature.

-

Neutralization : 25 mL of 10 M NaOH is added dropwise, inducing precipitation within a pH range of 10–11.5.

-

Filtration : The solid phase (mono-octylphenyl phosphate salt) is filtered and washed with 97% ethanol to remove residual di-ester.

-

Acidification : The solid is dissolved in water and treated with 6 M HCl, yielding a gummy precipitate of mono-octylphenyl phosphoric acid.

-

Solvent Extraction : The precipitate is dissolved in diethyl ether, scrubbed with 1 M HCl, and evaporated to dryness under vacuum.

Yield and Purity :

| Parameter | Value |

|---|---|

| Starting material | 50 g ester mixture |

| Final product mass | 16.4 g |

| Purity | 98.5% |

| Yield | 74% |

This method achieves high selectivity due to the stark solubility differences between mono- and di-ester salts in ethanol-water systems.

Acidification and Purification

Recovery of Di-Ester Byproduct

The di-octylphenyl phosphoric acid ester remains in the ethanol filtrate after mono-ester precipitation. To recover it:

-

The ethanol is evaporated under reduced pressure.

-

The residue is acidified with mineral acid (e.g., HCl) to convert the di-ester salt back to its acid form.

-

The di-ester is extracted into benzene or kerosene and dried.

Industrial Relevance : Both mono- and di-esters are valuable for uranium extraction, but the mono-ester is preferentially depleted during industrial processes, necessitating replenishment.

Comparative Analysis of Alkali Metals and Solvents

Sodium vs. Lithium Salts

While NaOH is widely used due to cost-effectiveness, LiOH offers marginally higher solubility contrasts in certain solvents. However, lithium’s industrial scalability is limited by reagent cost.

Solvent Optimization

| Solvent | Mono-Ester Solubility | Di-Ester Solubility |

|---|---|---|

| Absolute ethanol | Low | High |

| 97% ethanol | Very low | Moderate |

| Methanol | Moderate | High |

Ethanol (97% v/v) is optimal for maximizing mono-ester recovery, as it minimizes co-precipitation of di-ester impurities.

Challenges and Mitigation Strategies

Hydrolysis and Impurities

Commercial octylphenyl phosphoric acid esters often contain hydrolyzable impurities, such as octyl phenol and trioctylphenyl phosphate, which can reduce extraction efficiency. Pre-treatment steps, such as vacuum distillation or chromatographic purification, are recommended for high-purity applications.

Q & A

Q. What strategies mitigate nonspecific binding of this compound in HIC while retaining target protein specificity?

- Answer : Introduce competing ligands (e.g., ethylene glycol) or reduce salt gradients stepwise. Pre-treat columns with nonionic detergents (Tween-20) to block hydrophobic sites. Optimize pH (6.5–7.5) to modulate protein surface charge and minimize aggregation .

Methodological Notes

- Data Contradiction Analysis : When conflicting results arise (e.g., binding efficiency in HIC), systematically vary salt type (sulfate vs. chloride) and temperature (4–25°C) to identify context-dependent behaviors .

- Experimental Design : For flame-retardant studies, include positive controls (e.g., triphenyl phosphate) and negative controls (untreated polymers) to benchmark performance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.